molecular formula C18H16N2O2S B2723813 4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline CAS No. 306279-40-3

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline

Cat. No. B2723813
M. Wt: 324.4
InChI Key: FLQWYEHVGHRYFY-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline” is a chemical compound with the molecular formula C18H16N2O2S and a molecular weight of 324.4 . It’s used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl group attached to an ethenyl group, which is further connected to a dimethylaniline group .

Scientific Research Applications

Medical Imaging Applications

  • Alzheimer's Disease Imaging: A study by Cui et al. (2012) developed radiofluoro-pegylated phenylbenzoxazole derivatives for positron emission tomography (PET) imaging of cerebral β-amyloid plaques in Alzheimer's disease. These derivatives displayed high affinity for β-amyloid aggregates, suggesting their utility as PET agents for detecting β-amyloid plaques in the living human brain (Cui et al., 2012).

Optical Materials

  • Two-Photon Absorption: Rodrigues et al. (2012) synthesized new fluorescent oxazolone derivatives with high two-photon absorption cross-sections. These compounds were designed with push–pull geometry to enhance their linear and nonlinear optical properties, making them potential candidates for applications requiring high two-photon absorption cross-sections (Rodrigues et al., 2012).

Antimicrobial Activities

  • Novel Antimicrobial Derivatives: Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities. These derivatives were evaluated for their effectiveness against various microorganisms, showcasing their potential as antimicrobial agents (Bektaş et al., 2007).

Additional Applications

  • Antioxidant and Antibacterial Activities: Ahmad et al. (2010) synthesized N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides with potential antioxidant and antibacterial activities. These compounds were synthesized starting from saccharine, indicating their potential in pharmaceutical applications (Ahmad et al., 2010).

properties

IUPAC Name

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-20(2)13-6-3-12(4-7-13)5-8-18-19-14-9-15-16(22-11-21-15)10-17(14)23-18/h3-10H,11H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQWYEHVGHRYFY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline

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